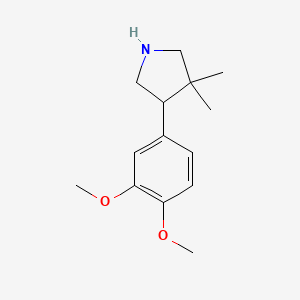
3-Bromobenzoic Acid Methyl Ester-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzoic Acid Methyl Ester-d4: is a deuterated derivative of 3-Bromobenzoic Acid Methyl Ester. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl ester group. The molecular formula of this compound is C8H3D4BrO2. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzoic Acid Methyl Ester-d4 typically involves the esterification of 3-Bromobenzoic Acid with deuterated methanol (CD3OD) in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of deuterated methanol in large quantities and efficient recycling of the catalyst are crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzoic Acid Methyl Ester-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 3-Bromobenzyl alcohol.
Oxidation: 3-Bromobenzoic acid.
Scientific Research Applications
Chemistry: 3-Bromobenzoic Acid Methyl Ester-d4 is used as a precursor in the synthesis of various organic compounds. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium atoms provide a unique way to trace the compound’s transformation in biological systems.
Medicine: this compound is used in the development of deuterated drugs. Deuterium substitution can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-Bromobenzoic Acid Methyl Ester-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions due to the isotope effect. This can lead to changes in the reaction pathways and the formation of different products compared to the non-deuterated form.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes involved in ester hydrolysis, leading to the formation of deuterated alcohols and acids.
Receptors: In biological systems, the compound can bind to specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
3-Bromobenzoic Acid Methyl Ester: The non-deuterated form of the compound.
3-Bromobenzoic Acid Ethyl Ester: An ester with an ethyl group instead of a methyl group.
4-Bromobenzoic Acid Methyl Ester: A positional isomer with the bromine atom at the 4-position.
Uniqueness: 3-Bromobenzoic Acid Methyl Ester-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for detailed studies using NMR spectroscopy. This makes it a valuable tool in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
219.07 g/mol |
IUPAC Name |
methyl 3-bromo-2,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3/i2D,3D,4D,5D |
InChI Key |
KMFJVYMFCAIRAN-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])C(=O)OC)[2H] |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


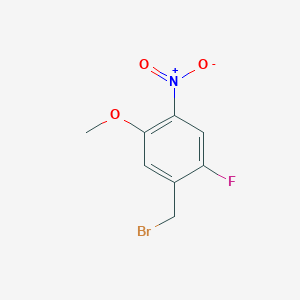


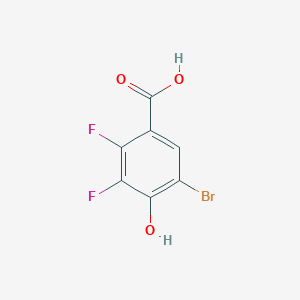
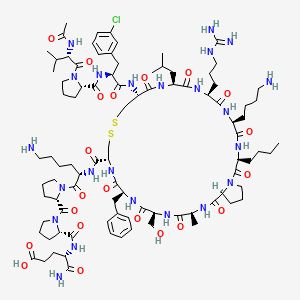
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
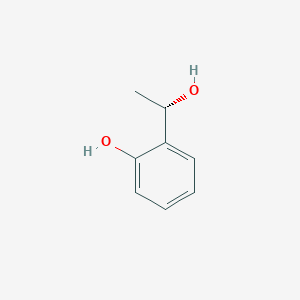
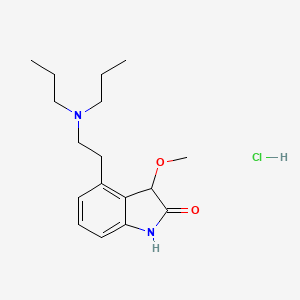
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
![2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid](/img/structure/B13433142.png)
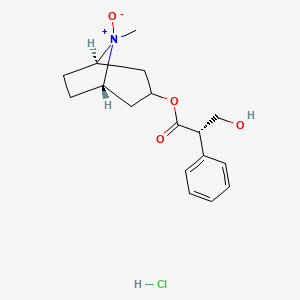
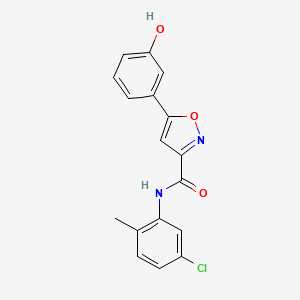
![6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13433147.png)
